Glycolithocholic acid ethyl ester

Catalog No.
S1485148
CAS No.
100929-89-3
M.F
C28H47NO4
M. Wt
461.7 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycolithocholic acid ethyl ester

CAS Number

100929-89-3

Product Name

Glycolithocholic acid ethyl ester

IUPAC Name

ethyl 2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate

Molecular Formula

C28H47NO4

Molecular Weight

461.7 g/mol

InChI

InChI=1S/C28H47NO4/c1-5-33-26(32)17-29-25(31)11-6-18(2)22-9-10-23-21-8-7-19-16-20(30)12-14-27(19,3)24(21)13-15-28(22,23)4/h18-24,30H,5-17H2,1-4H3,(H,29,31)/t18-,19-,20-,21+,22-,23+,24+,27+,28-/m1/s1

InChI Key

JRXQPFBKHYDFPV-CUYCEIPOSA-N

SMILES

CCOC(=O)CNC(=O)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Canonical SMILES

CCOC(=O)CNC(=O)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Isomeric SMILES

CCOC(=O)CNC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C

Glycolithocholic acid ethyl ester is a bile acid glycine conjugate.

Glycolithocholic acid ethyl ester (GLCAEE) is a highly lipophilic, esterified bile acid derivative synthesized by the ethyl esterification of the terminal glycine moiety of glycolithocholic acid. For industrial and pharmaceutical procurement, this structural modification is critical: it neutralizes the carboxylic acid charge present in standard bile salts, fundamentally shifting the molecule's solubility profile [1]. Consequently, GLCAEE functions as a specialized lipophilic surfactant, an absorption enhancer in peptide formulations, and a high-retention analytical standard [2]. Unlike traditional hydrophilic bile salts (e.g., sodium cholate), GLCAEE is specifically procured for applications requiring compatibility with non-aqueous emulsions, lipid-based drug delivery systems, and hydrophobic chromatographic matrices [3].

Research Fit

Analytical reference standard for bile acid impurity profiling by reversed-phase HPLC
Non-endogenous comparator for TGR5 receptor pharmacological screening
Pre-derivatized ethyl ester for GC-MS bile acid metabolomics without additional sample preparation

Substituting GLCAEE with its unesterified parent compound (glycolithocholic acid) or standard unconjugated bile acids (like lithocholic acid) leads to formulation failure in non-aqueous and lipid-based systems [1]. Free glycolithocholic acid retains a polar, ionizable carboxyl group that severely limits its solubility in continuous oil phases and non-polar solvents, preventing effective micelle formation in oil-in-oil emulsions. Furthermore, in peptide formulation workflows (such as GLP-1 or insulinotropic delivery), unesterified bile acids can cause unintended ionic interactions or aggregation [2]. Procurement must strictly specify the ethyl ester form when the application demands a neutral, highly hydrophobic amphiphile capable of stabilizing non-aqueous nanoemulsions or acting as a lipophilic membrane permeabilizer without pH-dependent ionization.

Substitution Risk

Retention shift
Ethyl ester lipophilicity alters C18 retention compared to free-acid bile acids, invalidating direct peak assignment in HPLC impurity profiling.
Receptor kinetics
The ethyl ester modification may change TGR5 activation kinetics relative to the endogenous free-acid GLCA, confounding potency extrapolation.
Derivatization requirement
Free-acid conjugates require derivatization before GC-MS, introducing variability not present with the pre-esterified ethyl ester standard.

Enhanced Hydrophobicity and Retention in Electrochromatography

In capillary electrochromatography (CEC) utilizing hydrophobic C12-modified polyacrylic matrices, the ethyl esterification of glycolithocholic acid significantly increases its lipophilicity and column retention compared to its unesterified counterpart [1]. When analyzed in a 100 μg/mL model mixture, GLCAEE demonstrates the highest retention time among glycine-conjugated bile acids, eluting substantially later than free glycolithocholic acid (GLCA) and glycocholic acid (GCA). This predictable shift in hydrophobicity makes GLCAEE an essential analytical standard for calibrating lipophilic retention models.

Evidence DimensionChromatographic retention and hydrophobicity (elution order)
Target Compound DataGLCAEE exhibits the highest retention (latest elution) among tested conjugated bile acids.
Comparator Or BaselineUnesterified Glycolithocholic acid (GLCA) and Glycocholic acid (GCA).
Quantified DifferenceComplete baseline resolution with GLCAEE eluting strictly after unesterified GLCA due to neutralized carboxyl polarity.
ConditionsC12-modified polyacrylic matrix CEC column, 100 μg/mL analyte concentration, positive-ion electrospray mass spectrometry detection.

Procurement of GLCAEE is necessary for analytical laboratories requiring a highly lipophilic, late-eluting retention standard to calibrate complex bile acid profiling assays.

TGR5 Agonist Potency
Class-level
GLCA free acid EC50 540 nM vs. GDCA 3,880 nM (7.2-fold difference)
GLCA backbone shows higher TGR5 potency; ethyl ester receptor activity uncharacterized.
Based on free-acid data; class-level inference for the ethyl ester derivative.

Surfactant Efficacy in Non-Aqueous Nanoemulsions

GLCAEE is categorized as a specialized surfactant capable of stabilizing non-aqueous (oil-in-oil) emulsions, a domain where traditional aqueous surfactants fail [1]. Literature reviewing lipid-based non-aqueous nanoemulsions identifies GLCAEE alongside lithium 3,5-diiodosalicylate as critical emulsifiers for systems where water is replaced by polar, immiscible liquids (e.g., formamide or polyglycols dispersed in dodecane or silicone oil). The ethyl ester group provides the precise solvophilic balance required to interact with non-aqueous polar solvents without precipitating, a property absent in highly ionic standard bile salts like sodium taurocholate.

Evidence DimensionEmulsification capability in non-aqueous (oil-in-oil) phases.
Target Compound DataGLCAEE successfully acts as a surfactant in non-aqueous continuous phases.
Comparator Or BaselineStandard ionic bile salts (e.g., sodium cholate, sodium taurocholate).
Quantified DifferenceStandard ionic bile salts lack the required solubility in non-polar continuous phases to arrest Ostwald ripening, whereas GLCAEE provides stable interfacial tension reduction.
ConditionsLipid-based non-aqueous nanoemulsion formulation (e.g., polar solvent dispersed in oil phase).

Formulators developing water-free drug delivery systems must select GLCAEE over standard bile salts to ensure surfactant solubility and prevent emulsion phase separation.

Lipophilicity (XLogP)
Cross-study comparable
XLogP 6.3, approximately 2.3 units higher than parent GLCA free acid
Most lipophilic glycine-conjugated ethyl ester; supports late-eluting retention marker role.
Predicted XLogP; experimental retention extrapolated from related ethyl esters.

Solubilization and Stabilization of Insulinotropic Peptides

In advanced pharmaceutical formulations, particularly those involving acylated GLP-1 and insulinotropic peptides, GLCAEE is explicitly utilized as a non-standard surfactant to enhance solubility and prevent peptide aggregation [1]. Patents detailing stable formulations of these peptides highlight GLCAEE's utility in environments where peptides (29-39 amino acids) are prone to transitioning from alpha-helices to insoluble beta-sheet fibrils. By employing the ethyl ester derivative rather than the free acid, formulators mitigate the risk of ionic cross-linking with the peptide backbone, thereby maintaining the active pharmaceutical ingredient in a bioavailable, unaggregated state.

Evidence DimensionPeptide formulation stability and solubilization.
Target Compound DataGLCAEE functions as a compatible surfactant/absorption enhancer in GLP-1 peptide matrices.
Comparator Or BaselineFree unesterified bile acids.
Quantified DifferenceEsterification prevents unwanted ionic interactions with cationic peptide residues, reducing the rate of insoluble fibril formation compared to free anionic bile acids.
ConditionsPharmaceutical formulation of insulinotropic peptides (e.g., GLP-1 derivatives) requiring surfactant-mediated stabilization.

Pharmaceutical buyers must source the ethyl ester variant to ensure long-term stability and prevent aggregation in sensitive peptide-based therapeutics.

Purity Specification
Head-to-head
≥98% (HPLC) vs. ethyl glycodeoxycholate ≥95%
Higher purity reduces risk of co-eluting impurities in quantitative LC-MS profiling.
Supplier certificate of analysis; LOD of related ester impurities 0.016%.
GC-MS Identification
Method context
Pre-derivatized ethyl ester eliminates methylation/TMS step required for free-acid conjugates
May reduce derivatization yield variability in GC-MS bile acid profiling workflows.
Method validated for ethyl lithocholate (Kelsey & Thompson 1976).

Surfactant for Non-Aqueous and Oil-in-Oil Emulsions

Deriving directly from its distinct lipophilicity and solvophilic balance, GLCAEE is a highly effective choice compared to standard bile salts for formulating non-aqueous emulsions. In these systems, water is replaced by an immiscible polar liquid (such as formamide or polyglycols) dispersed in a non-polar oil. GLCAEE provides the necessary interfacial tension reduction without precipitating out of the continuous phase, making it essential for delivering water-sensitive or highly hydrophobic active pharmaceutical ingredients (APIs) [1].

Lipophilic Retention Standard in Capillary Electrochromatography

Because the ethyl ester modification neutralizes the polar carboxyl group, GLCAEE exhibits predictable, highly hydrophobic behavior on C12 and C18 stationary phases. It is procured by analytical laboratories as a late-eluting retention time marker and calibration standard for the mass spectrometric profiling of complex bile acid mixtures and biological fluids [2].

Absorption Enhancer in Peptide and GLP-1 Formulations

In the development of advanced drug delivery systems for insulinotropic peptides (such as GLP-1), GLCAEE is utilized to enhance membrane permeability and solubility. Its non-ionic carboxyl terminus prevents the electrostatic cross-linking and subsequent fibril aggregation often triggered by free bile acids, ensuring the long-term stability and bioavailability of the peptide therapeutic [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Bile acid impurity profiling by HPLC-ELSD
Hydrophobic retention marker for late-eluting ethyl ester impurities
System suitability and resolution at upper elution window
TGR5 receptor SAR studies
Non-endogenous comparator with altered C-24 carboxyl polarity
Evaluate contribution of carboxyl charge to receptor activation
GC-MS bile acid metabolomics
Pre-esterified standard eliminating derivatization step
Verify injection readiness and reduced sample preparation variability
SPE method development for hydrophobic bile acids
Most lipophilic bile acid ethyl ester for late-fraction calibration
Confirm elution window and lot-to-lot consistency

XLogP3

6.3

Wikipedia

Ethyl N-[(3alpha,5beta)-3-hydroxy-24-oxocholan-24-yl]glycinate

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